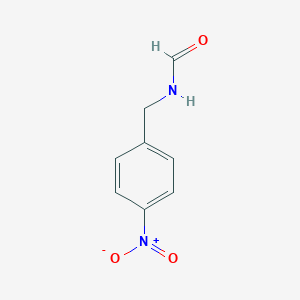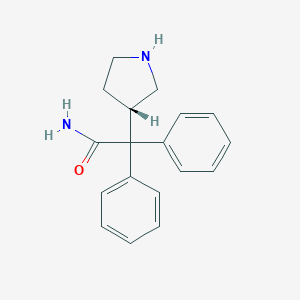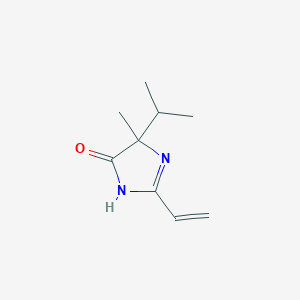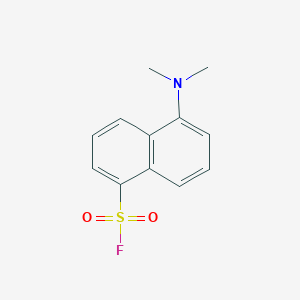
荧光黄088
描述
lipophilic fluorochrome that is used for cell staining of suberin lamellae in plant tissue.
科学研究应用
植物组织中的细胞染色
荧光黄088 广泛用作脂溶性荧光染料,用于细胞染色,特别是植物组织中木栓质薄片的染色。 它可以使植物细胞在紫外光显微镜下可视化,并有助于区分内皮层和外皮层的不同发育阶段 .
荧光显微镜
该化合物也用于荧光显微镜。它已被用于标记木质素纳米胶囊,木质素纳米胶囊是一种聚合空心纳米胶囊,可以包含和运输植物组织内的各种生物活性物质。 使用这种技术,可以将this compound标记的木质素纳米胶囊定位在植物器官和组织中 .
生物活性物质运输
this compound 在植物组织内生物活性物质的运输中发挥作用。 它用于标记木质素纳米载体,通过荧光显微镜,可以定位和追踪它们在植物器官和组织中的位置 .
作用机制
Fluorol Yellow 088, also known as Solvent Green 4 or 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, is a multi-ring aromatic organic dye . This compound has a variety of applications, particularly in the field of biological research .
Target of Action
The primary target of Fluorol Yellow 088 is the suberin lamellae in plant tissue . Suberin lamellae are a type of plant tissue that forms a protective barrier, playing a crucial role in the plant’s defense against environmental stressors .
Mode of Action
Fluorol Yellow 088 is a lipophilic fluorochrome , which means it has an affinity for lipids . It interacts with its target by absorbing light at specific wavelengths and then emitting light at a longer wavelength . This shift from higher energy absorption to lower energy emission is characteristic of fluorescent substances .
Biochemical Pathways
Fluorol Yellow 088 does not directly affect any biochemical pathways. Instead, it is used as a tool to visualize and track biological processes. For instance, it can be used to observe the uptake of nanoparticles through the cell wall and plasma membrane of plants .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability in lipid-rich environments .
Result of Action
The primary result of Fluorol Yellow 088’s action is the visualization of suberin lamellae in plant tissues . This allows researchers to track and study various biological processes, such as the development of endodermal and exodermal cells in plants .
Action Environment
The efficacy and stability of Fluorol Yellow 088 can be influenced by various environmental factors. For instance, it is known to be sensitive to light, and thus, samples stained with this compound should be stored in a dark environment . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment .
: Fluorol Yellow 088 | CAS 81-37-8 - Santa Cruz Biotechnology : Fluorol Yellow 088 荧光黄088(木栓质染色) - 上海懋康生物科技有限公司 : Fluorol Yellow 088 | CAS 81-37-8 | SCBIO - Santa Cruz Biotechnology : Fluorescent Labeling of Lignin Nanocapsules with Fluorol Yellow 088
生化分析
Biochemical Properties
Fluorol Yellow 088 is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of lignin nanocapsules, which are polymeric hollow nanocapsules able to contain and transport several bioactive substances inside plant tissues . The protocol allows the preparation of lignin nanocapsules labeled with Fluorol Yellow 088, a lipophilic fluorescent dye that makes them observable in plant tissues and cells by fluorescence microscopy .
Cellular Effects
Fluorol Yellow 088 can be used to distinguish the first and second state of endodermal and exodermal development in plant tissue . It allows the microscopic visualization of nanoparticles in plants, which is crucial to elucidate the mechanisms of their uptake through the cell wall and plasma membrane and to localize the possible sites of their extracellular or intracellular accumulation .
Molecular Mechanism
The molecular mechanism of Fluorol Yellow 088 involves its ability to stain suberin lamellae in plant tissue . Suberin lamellae are a type of plant tissue that forms a barrier to control the movement of water and solutes. Fluorol Yellow 088 binds to these lamellae, allowing them to be visualized under UV light microscopy .
Temporal Effects in Laboratory Settings
It is known that Fluorol Yellow 088 can be used for the preparation of lignin nanocapsules . These nanocapsules can contain and transport several bioactive substances inside plant tissues, suggesting that Fluorol Yellow 088 may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the effects of Fluorol Yellow 088 at different dosages in animal models. This is likely due to the fact that Fluorol Yellow 088 is primarily used for staining plant tissues .
Metabolic Pathways
It is known that Fluorol Yellow 088 is used in the preparation of lignin nanocapsules . Lignin is a complex organic polymer that forms key structural materials in the support tissues of plants. Therefore, it is possible that Fluorol Yellow 088 may interact with enzymes or cofactors involved in lignin metabolism.
Transport and Distribution
Fluorol Yellow 088 is used to visualize the transport and distribution of lignin nanocapsules in plant tissues . These nanocapsules are able to contain and transport several bioactive substances inside plant tissues .
Subcellular Localization
Fluorol Yellow 088 is used to stain suberin lamellae in plant tissue . Suberin lamellae are located in the cell walls of plant tissues, suggesting that Fluorol Yellow 088 localizes to these areas within the cell .
属性
IUPAC Name |
4,12-dimethyl-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,11,13,15,17,19-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O/c1-13-7-9-19-18(11-13)21-16-6-4-3-5-15(16)12-17-14(2)8-10-20(23-19)22(17)21/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVHNCGXVPMYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=C(C4=CC5=CC=CC=C5C2=C34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883260 | |
| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-37-8 | |
| Record name | 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dimethylnaphtho[3,2,1-kl]xanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















